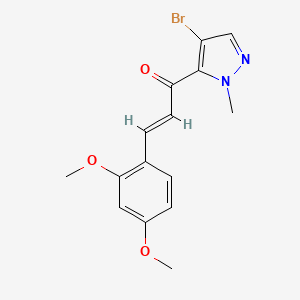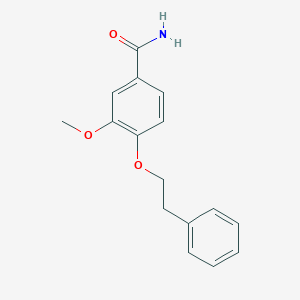
N-(2-fluorophenyl)-2-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Lefamulin and is a novel antibiotic that has shown promising results in clinical trials against various bacterial infections.
Mécanisme D'action
N-(2-fluorophenyl)-2-pyrimidinecarboxamide inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding prevents the formation of peptide bonds between amino acids, thereby inhibiting bacterial protein synthesis. This mechanism of action is different from that of other antibiotics, making N-(2-fluorophenyl)-2-pyrimidinecarboxamide a potential candidate for the treatment of antibiotic-resistant infections.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-pyrimidinecarboxamide has shown low toxicity and good pharmacokinetic properties in preclinical and clinical studies. This compound is rapidly absorbed and distributed in the body, with high concentrations found in the lung tissue. N-(2-fluorophenyl)-2-pyrimidinecarboxamide has also shown good activity against biofilms, which are a major cause of chronic infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-fluorophenyl)-2-pyrimidinecarboxamide is its broad-spectrum activity against various bacterial infections, including drug-resistant strains. This compound has also shown low toxicity and good pharmacokinetic properties, making it a potential candidate for the treatment of bacterial infections. However, one of the major limitations of this compound is its high cost of production, which may limit its use in developing countries.
Orientations Futures
There are several future directions for the research and development of N-(2-fluorophenyl)-2-pyrimidinecarboxamide. One of the major directions is the optimization of the synthesis method to reduce the cost of production. Another direction is the development of new formulations and delivery systems to improve the efficacy and bioavailability of this compound. Furthermore, the potential applications of N-(2-fluorophenyl)-2-pyrimidinecarboxamide in other fields, such as cancer research and drug discovery, should be explored in future studies.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2-pyrimidinecarboxamide involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with potassium cyanate in the presence of a base. The reaction yields the desired product with high purity and yield. This method is simple and efficient and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-pyrimidinecarboxamide has shown potential applications in various fields of scientific research. One of the major applications of this compound is in the field of antibiotics. Lefamulin has shown promising results in clinical trials against various bacterial infections, including community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). This compound has also shown activity against drug-resistant strains of bacteria, making it a potential candidate for the treatment of antibiotic-resistant infections.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-8-4-1-2-5-9(8)15-11(16)10-13-6-3-7-14-10/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTBGSSKVOSVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B5485279.png)
![(3R*,3aR*,7aR*)-1-(2-fluoro-6-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485285.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5485292.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5485300.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5485322.png)
![N-cyclohexyl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5485330.png)
![N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide](/img/structure/B5485343.png)


![1'-(cyclopropylcarbonyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485366.png)